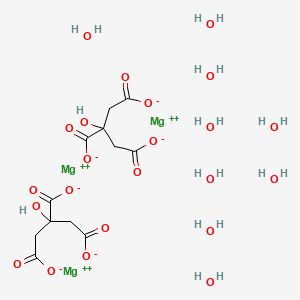![molecular formula C₁₄H₁₈F₆N₂O₆S₂ B1146077 methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 84355-09-9](/img/structure/B1146077.png)
methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is a chemical compound known for its unique structural properties and applications in various fields of scientific research. It is characterized by the presence of trifluoroacetyl groups and a homocystine backbone, making it a valuable reagent in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester typically involves the reaction of L-homocystine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be summarized as follows:
Starting Materials: L-homocystine, trifluoroacetic anhydride, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a low temperature to prevent side reactions.
Purification: The product is purified using techniques such as column chromatography to obtain the pure N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of disulfide-linked homocystine derivatives.
Reduction: Generation of free thiol groups.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for peptide synthesis.
Biology: Employed in the study of protein folding and stability due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential use in drug development and as a probe for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester involves its ability to interact with thiol groups and form disulfide bonds. This interaction is crucial in various biochemical processes, including protein folding and stabilization. The compound can also act as a protecting group for thiols, preventing unwanted reactions during chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(trifluoroacetyl)-L-cystine Dimethyl Ester: Similar in structure but with a cystine backbone instead of homocystine.
N,N’-Bis(trifluoroacetyl)-L-lysine Methyl Ester: Contains a lysine backbone and is used in similar biochemical applications.
Uniqueness
N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is unique due to its homocystine backbone, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable tool in specific biochemical and industrial applications.
Properties
IUPAC Name |
methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F6N2O6S2/c1-27-9(23)7(21-11(25)13(15,16)17)3-5-29-30-6-4-8(10(24)28-2)22-12(26)14(18,19)20/h7-8H,3-6H2,1-2H3,(H,21,25)(H,22,26)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAOIPJFPLDIY-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSSCCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSSCC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F6N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester in the synthesis of S-3'-deoxyadenosyl-L-homocysteine analogues?
A1: N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester serves as a protected form of L-homocysteine. The research describes its use in a condensation reaction with various 3'-deoxynucleosides (3'-deoxy-3-deazaadenosine, 3'-deoxy-7-deazaadenosine, and 3'-deoxyadenosine) []. This reaction forms the core structure of the desired S-3'-deoxyadenosyl-L-homocysteine analogues. The trifluoroacetyl and methyl ester protecting groups on the L-homocysteine derivative are then removed to yield the final S-3'-deoxyadenosyl-L-homocysteine analogues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

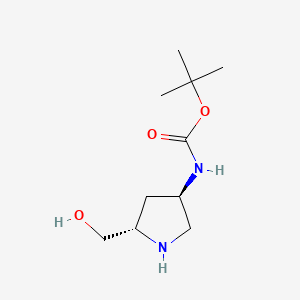

![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
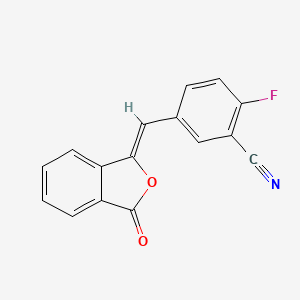

![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)
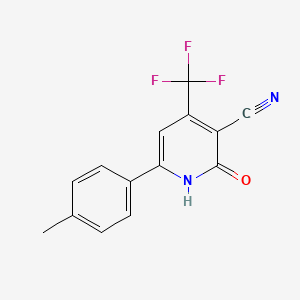
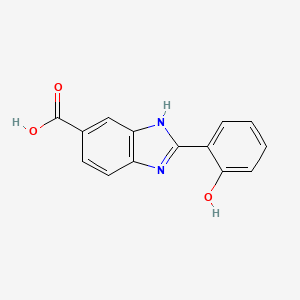
![21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione](/img/structure/B1146016.png)
